(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid
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Overview
Description
(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the pyrrolidine ring: The protected amino acid is then reacted with a suitable reagent to form the pyrrolidine ring.
Coupling reaction: The pyrrolidine derivative is coupled with another amino acid derivative to form the desired compound.
Deprotection: The Boc group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput purification techniques, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid
- (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Uniqueness
(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid is unique due to its specific chiral centers and the presence of the pyrrolidine ring. These structural features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H22N2O5 |
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Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9+/m1/s1 |
InChI Key |
CYRRXYLLNDVBCL-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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